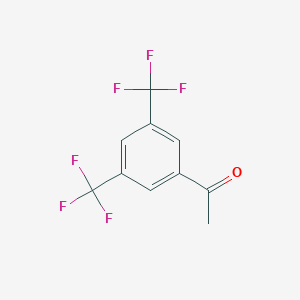

3',5'-Bis(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYCSIKSZLARBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184146 | |

| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30071-93-3 | |

| Record name | Bis (trifluoromethyl)acetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30071-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030071933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6HO7HB1FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Bis(trifluoromethyl)acetophenone is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique chemical structure, characterized by a central acetophenone core flanked by two highly electronegative trifluoromethyl groups, imparts distinct properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the -CF3 groups can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds, which are crucial parameters in drug design. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and information regarding its safety and handling.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 30071-93-3[1][2] |

| Molecular Formula | C10H6F6O[3] |

| Molecular Weight | 256.14 g/mol [1][3] |

| Linear Formula | (CF3)2C6H3COCH3[1] |

| InChI Key | MCYCSIKSZLARBD-UHFFFAOYSA-N[1][3] |

| SMILES String | CC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F[1] |

| EC Number | 250-023-7[1] |

| MDL Number | MFCD00009910[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow, clear liquid[1][3][4] |

| Density | 1.422 g/mL at 25 °C[1][2][3] |

| Boiling Point | 95-98 °C at 15 mmHg[3][5] |

| Refractive Index | n20/D 1.4221[1][2][3] |

| Flash Point | 82 °C (179.6 °F) - closed cup[1][5] |

| Storage Temperature | Room Temperature, sealed in dry conditions[3] |

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are essential when handling this compound.

Table 3: GHS Hazard Information

| Category | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning[1][6] |

| Hazard Statements | H315: Causes skin irritation[1][4] H319: Causes serious eye irritation[1][4] H335: May cause respiratory irritation[1][4][6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[1] |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3[1] |

| Target Organs | Respiratory system[1] |

Handling Recommendations:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Experimental Protocols: Synthesis

The most common and practical method for synthesizing this compound is through the acylation of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene.[1] It is crucial to note that trifluoromethylphenyl Grignard reagents can be explosive under certain conditions, such as loss of solvent or upon heating, and must be handled with extreme care.[3][7]

Synthesis via Grignard Reagent Acylation

This protocol is adapted from a procedure reported in Organic Syntheses.[1]

Step 1: Formation of the Grignard Reagent

-

Flame-dry a three-necked, round-bottom flask equipped with a thermocouple, inert gas inlet, an addition funnel, and a magnetic stir bar. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

-

Charge the flask with 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -5 °C using an ice-salt bath.

-

Add a 2M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 eq) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 0 °C.[1]

-

Upon completion of the addition, stir the reaction mixture for 1 hour at a temperature between 0 °C and -10 °C.

Step 2: Acylation Reaction

-

In a separate flame-dried flask, place an excess of acetic anhydride (typically >2.0 eq). Cool this flask to -5 °C.

-

Transfer the prepared Grignard reagent solution to the flask containing acetic anhydride via a cannula at a rate that maintains the internal temperature below 0 °C (this can take approximately 2 hours).[1]

-

After the transfer is complete, stir the resulting pale yellow solution for 30 minutes at 0 °C.

Step 3: Work-up and Purification

-

Remove the ice bath and slowly add deionized water dropwise over 1 hour to quench the reaction.

-

Heat the biphasic mixture to 60 °C for 15 minutes, then allow it to cool to room temperature.

-

Separate the organic layer. The organic phase should be washed sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it by rotary evaporation.

-

Purify the crude product by bulb-to-bulb distillation (e.g., at 25 mmHg, collecting the distillate at 122-132 °C) to yield this compound as a clear, colorless oil.[1]

Applications in Drug Development

This compound is not typically used as a final drug product but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its primary role is as a reactant for creating derivatives with potential therapeutic applications.

A notable application is in the preparation of pyrazole carboxamide derivatives, which have shown both antibacterial and antifungal activity.[4] The acetophenone moiety provides a reactive ketone group that can be readily transformed through various organic reactions, such as condensation and cyclization, to build diverse molecular scaffolds. The bis(trifluoromethyl)phenyl group is incorporated into the final structure, where it can contribute to the molecule's overall efficacy and pharmacokinetic profile.

Conclusion

This compound is a key reagent for chemists in the pharmaceutical and life sciences sectors. Its well-defined properties and established synthetic routes, coupled with the advantageous characteristics imparted by its trifluoromethyl groups, make it an important component in the drug discovery pipeline. Careful adherence to safety protocols is paramount when handling this compound and its reactive intermediates. The information provided in this guide serves as a foundational resource for its effective and safe use in a research and development setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 30071-93-3 [chemicalbook.com]

- 5. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic routes for preparing 3',5'-bis(trifluoromethyl)acetophenone, a key building block in pharmaceutical and materials science. The document details established experimental protocols, presents key quantitative data in a structured format, and discusses the underlying chemical principles that govern the viable synthetic strategies. Particular emphasis is placed on the practical and safe execution of the Grignard reagent-based synthesis, which is the most prevalent and scalable method. The guide also explores the limitations of alternative routes, such as the Friedel-Crafts acylation, providing a comprehensive understanding for researchers in the field.

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active molecules and advanced materials. The presence of two trifluoromethyl groups on the phenyl ring imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable moiety in drug design. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and critical safety information.

Synthetic Strategies

Two primary synthetic strategies have been successfully employed for the synthesis of this compound. The most common and scalable method involves the use of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene. An alternative, though less common, approach involves the oxidation of (R)-1-[3,5-bis(trifluoromethyl)-phenyl]ethanol. Direct Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene is generally not a viable route due to the strong deactivating nature of the trifluoromethyl groups.

Grignard Reagent-Based Synthesis

The reaction of a Grignard reagent with an acylating agent is a robust method for the formation of ketones. In the case of this compound, the Grignard reagent is prepared from 3,5-bis(trifluoromethyl)bromobenzene and subsequently reacted with acetic anhydride.

Reaction Scheme:

Caption: Grignard-based synthesis of this compound.

Critical Safety Note: The preparation of trifluoromethyl-substituted phenyl Grignard reagents can be hazardous and has been associated with detonations.[1] These reactions can be highly exothermic, and loss of solvent contact with the magnesium can lead to a runaway reaction.[1] It is crucial to follow established, safe procedures, such as the low-temperature halogen-magnesium exchange method, to mitigate these risks.[2]

Oxidation of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

An alternative synthetic route involves the oxidation of the corresponding secondary alcohol, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

Reaction Scheme:

Caption: Oxidation route to this compound.

Unsuitability of Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a standard method for the synthesis of aryl ketones.[3] However, this reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic substrate. The trifluoromethyl group is a potent electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack.[1] With two such groups present in 1,3-bis(trifluoromethyl)benzene, the ring is rendered too electron-deficient to react under standard Friedel-Crafts conditions.[4]

Caption: Unsuitability of Friedel-Crafts acylation.

Experimental Protocols

Grignard Reagent-Based Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic Anhydride

-

Isopropylmagnesium chloride (i-PrMgCl) solution in THF (for halogen-magnesium exchange method)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methyl tert-butyl ether (MTBE)

-

Aqueous sodium hydroxide (NaOH) solution (2.5 N)

Procedure for Grignard Reagent Formation (Halogen-Magnesium Exchange Method):

-

To a flame-dried, three-necked round-bottomed flask under an inert atmosphere (argon or nitrogen), add 3,5-bis(trifluoromethyl)bromobenzene and anhydrous THF.

-

Cool the solution to -10 °C.

-

Slowly add a solution of isopropylmagnesium chloride in THF, maintaining the internal temperature below -5 °C.

-

Stir the mixture at -10 °C for 1 hour to ensure complete formation of the Grignard reagent.

Procedure for Acylation:

-

In a separate flame-dried, three-necked round-bottomed flask, add an excess of acetic anhydride and cool to -15 °C.

-

Transfer the prepared Grignard reagent solution to the acetic anhydride via cannula over a period of 2 hours, ensuring the internal temperature does not exceed -5 °C.

-

Stir the resulting solution at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and then slowly add deionized water.

-

Heat the biphasic mixture to 60 °C for 15 minutes, then cool to room temperature.

-

Separate the organic layer and dilute with MTBE.

-

Adjust the pH of the aqueous phase to ~7.1 by the dropwise addition of 2.5 N NaOH.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford this compound as a clear, colorless oil.

Oxidation of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

This protocol is based on a literature procedure.[5]

Materials:

-

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

-

Bis(trichloromethyl) carbonate (BTC)

-

Anhydrous dichloromethane (DCM)

-

Benzyl alcohol

-

Triethylamine (Et₃N)

-

10% aqueous hydrochloric acid (HCl)

-

Hexane or petroleum ether

-

Silica gel

Procedure:

-

Under a nitrogen atmosphere, dissolve BTC in anhydrous DCM and cool to -15 °C in an ice-salt bath.

-

Slowly add a solution of (R)-1-[3,5-bis(trifluoromethyl)-phenyl]ethanol in anhydrous DCM over 30 minutes.

-

After stirring for 30 minutes, add a solution of benzyl alcohol in anhydrous DCM over 30 minutes at the same temperature.

-

Stir for an additional 30 minutes, then slowly add triethylamine, ensuring the temperature remains below -15 °C.

-

Upon reaction completion, quench by the dropwise addition of 10% aqueous HCl under ice bath conditions until the pH reaches 2.

-

Separate the organic layer and extract the aqueous layer with hexane or petroleum ether.

-

Combine the organic layers, concentrate, and purify by flash chromatography on silica gel to yield the final product.

Data Presentation

Table 1: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆F₆O | [6] |

| Molecular Weight | 256.14 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Boiling Point | 122-132 °C at 25 mmHg | [1] |

| Density | 1.422 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4221 | |

| ¹H NMR (CDCl₃) | δ 8.41 (s, 2H), 8.09 (s, 1H), 2.73 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 195.1, 138.2, 132.8 (q, J=34.0 Hz), 128.0, 123.0 (q, J=272.9 Hz), 27.0 | |

| ¹⁹F NMR (CDCl₃) | δ -63.1 | |

| CAS Number | 30071-93-3 | [6] |

Table 2: Summary of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Grignard-Based | 3,5-Bis(trifluoromethyl)bromobenzene | Mg or i-PrMgCl, Acetic Anhydride | 86-90% | Scalable, high yielding, readily available starting materials | Potential safety hazards with Grignard reagent, requires anhydrous conditions |

| Oxidation | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | BTC, Et₃N | ~92% | High yielding | Starting material may be less accessible or more expensive |

| Friedel-Crafts | 1,3-Bis(trifluoromethyl)benzene | Acetyl Chloride, AlCl₃ | Not viable | - | Aromatic ring is too deactivated for the reaction to proceed |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a Grignard reagent-based pathway. Careful attention to safety protocols, particularly when preparing the Grignard reagent, is paramount. While an oxidation route also provides high yields, the accessibility of the starting alcohol may be a limiting factor. Direct Friedel-Crafts acylation is not a feasible approach due to the strong deactivating effects of the two trifluoromethyl substituents. This guide provides the necessary technical details for researchers to successfully and safely synthesize this important chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound(30071-93-3) 13C NMR spectrum [chemicalbook.com]

Chemical structure of 3',5'-Bis(trifluoromethyl)acetophenone

An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted acetophenone derivative characterized by two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the chemical reactivity and properties of the molecule.

Caption: .

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 30071-93-3[1] |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one[1] |

| Molecular Formula | C₁₀H₆F₆O[1][2] |

| Linear Formula | (CF₃)₂C₆H₃COCH₃ |

| Molecular Weight | 256.14 g/mol [1][2] |

| SMILES String | CC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F |

| InChI Key | MCYCSIKSZLARBD-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Clear pale yellow liquid[3] |

| Density | 1.422 g/mL at 25 °C[3] |

| Boiling Point | 95-98 °C at 15 mmHg[2] |

| Refractive Index | n20/D 1.4221[3] |

| Flash Point | 82 °C (179.6 °F) - closed cup |

| Assay | 98% |

Synthesis Protocols

A prevalent and practical method for synthesizing this compound involves the reaction of a Grignard reagent with acetic anhydride.[4][5] This method is suitable for larger-scale preparations. However, it is critical to note that trifluoromethylphenyl Grignard reagents can be explosive under certain conditions, such as loss of solvent or upon heating, necessitating strict safety precautions.[4][5][6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Grignard-based Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

-

Acetic anhydride

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel is set up under an inert atmosphere of argon or nitrogen.[4]

-

Grignard Reagent Formation: The flask is charged with 3,5-bis(trifluoromethyl)bromobenzene and anhydrous THF. The solution is cooled to -5 °C using an ice-salt water bath.[4]

-

A 2 M solution of isopropylmagnesium chloride in THF is added dropwise over 1 hour, ensuring the internal reaction temperature does not exceed 0 °C.[4][5]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at a temperature between 0 °C and -10 °C to ensure complete formation of the Grignard reagent.[4][5]

-

Acetylation: In a separate flask, acetic anhydride is cooled to -15 °C.[5]

-

The prepared Grignard solution is transferred into the flask containing the cold acetic anhydride via a double-ended needle (cannula) at a rate that maintains the internal temperature below 0 °C.[4][5]

-

The resulting pale yellow solution is stirred for 30 minutes at 0 °C.[4]

-

Workup: The flask is removed from the cooling bath, and deionized water is added dropwise over 1 hour to quench the reaction. The biphasic mixture is then heated to 60 °C for 15 minutes.[4]

-

Purification: After cooling to room temperature, the product is isolated and purified. Purification by bulb-to-bulb distillation at 25 mmHg (collecting the distillate at 122-132 °C) yields the final product as a clear, colorless oil.[4]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While complete spectral data requires experimental acquisition, the expected characteristics can be inferred from the structure.

Table 3: Summary of Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Methyl Protons (-CH₃): A singlet around δ 2.6 ppm (3H).Aromatic Protons: Two signals in the aromatic region (δ 7.8-8.5 ppm); one singlet for the proton at C2' and C6' (2H), and one singlet for the proton at C4' (1H). |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 195-200 ppm.Trifluoromethyl Carbon (-CF₃): A quartet due to C-F coupling.Aromatic Carbons: Multiple signals in the δ 120-140 ppm range, with C-F coupling visible for carbons attached to or near the -CF₃ groups.Methyl Carbon (-CH₃): A signal around δ 25-30 ppm. |

| IR Spectroscopy | C=O Stretch: Strong absorption band around 1700 cm⁻¹.C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 256.[1]Key Fragments: A prominent peak at m/z = 241 (loss of -CH₃) and a base peak likely at m/z = 213 (loss of -COCH₃). |

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity.

-

Synthesis of Bioactive Molecules: It is a reactant used in preparing pyrazole carboxamide derivatives that have shown antibacterial and antifungal activity.[3]

Caption: Role as a precursor in the synthesis of bioactive compounds.

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information

| Category | Information |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7] |

| Incompatible Materials | Strong oxidizing agents, Strong bases.[7] |

| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator are recommended. |

References

- 1. This compound [webbook.nist.gov]

- 2. 30071-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 30071-93-3 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

3',5'-Bis(trifluoromethyl)acetophenone molecular weight and formula

This document provides a concise summary of the core physicochemical properties of 3',5'-Bis(trifluoromethyl)acetophenone, a compound of interest for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are presented below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C10H6F6O[1][2] |

| Molecular Weight | 256.14 g/mol [1][2][3][4] |

| Linear Formula | (CF3)2C6H3COCH3[3][4] |

| CAS Number | 30071-93-3[1][2][3][4] |

Logical Relationship of Molecular Formula and Weight

The molecular weight of a compound is derived from the sum of the atomic weights of its constituent atoms, as defined by its molecular formula. The following diagram illustrates this fundamental relationship for this compound.

Caption: Calculation of molecular weight from the molecular formula.

References

- 1. 30071-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 30071-93-3|1-(3,5-Bis(trifluoromethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 3 ,5 -Bis(trifluoromethyl)acetophenone 98 30071-93-3 [sigmaaldrich.com]

- 4. 3 ,5 -Bis(trifluoromethyl)acetophenone 98 30071-93-3 [sigmaaldrich.com]

Physical and chemical properties of 3',5'-Bis(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3',5'-Bis(trifluoromethyl)acetophenone, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical compounds.

Chemical Identity and Physical Properties

This compound is a clear, pale yellow liquid at room temperature.[1] Its key identifying information and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 30071-93-3 | |

| Molecular Formula | C₁₀H₆F₆O | [2][3] |

| Molecular Weight | 256.14 g/mol | |

| Appearance | Clear pale yellow liquid | [1] |

| Density | 1.422 g/mL at 25 °C | |

| Boiling Point | 95-98 °C at 15 mmHg | [4] |

| Refractive Index | n20/D 1.4221 | |

| Flash Point | 82 °C (179.6 °F) - closed cup |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

¹H NMR (399.65 MHz, CDCl₃):

-

δ 8.410 ppm: (s, 2H, Ar-H)

-

δ 8.088 ppm: (s, 1H, Ar-H)

-

δ 2.732 ppm: (s, 3H, -COCH₃)[5]

¹³C NMR (CDCl₃):

Mass Spectrometry

Mass spectrometry data (electron ionization) for this compound is available through the NIST WebBook.[2][6] This data is essential for confirming the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy

While specific IR data for this compound was not found, the spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹, and strong absorption bands corresponding to the C-F bonds of the trifluoromethyl groups.

Chemical Properties and Synthesis

Solubility

Based on its structure and information from synthesis protocols, this compound is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane, and ethyl acetate. It is expected to have low solubility in water.

Synthesis

A common and practical method for the preparation of this compound involves the reaction of a Grignard reagent with acetic anhydride.[7]

Experimental Protocol: Synthesis via Grignard Reaction [7]

-

Grignard Reagent Formation: 3,5-Bis(trifluoromethyl)phenylmagnesium chloride is prepared from 3,5-bis(trifluoromethyl)bromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Acetylation: The freshly prepared Grignard reagent solution is then added dropwise to a cooled solution of excess acetic anhydride. The reaction temperature is maintained below 0 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred and then quenched by the slow addition of water. The resulting biphasic mixture is heated to ensure the complete hydrolysis of any remaining acetic anhydride.

-

Extraction and Purification: The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over sodium sulfate. The solvent is removed by rotary evaporation. The crude product is purified by bulb-to-bulb distillation under reduced pressure to yield this compound as a clear, colorless oil.

Below is a DOT script visualizing the general workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application lies in its use as a reactant for preparing pyrazole carboxamide derivatives, which have demonstrated both antibacterial and antifungal activities.[1] The presence of two trifluoromethyl groups on the phenyl ring significantly influences the electronic properties and lipophilicity of the final compounds, which can enhance their biological efficacy and pharmacokinetic profiles.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature that directly implicates this compound in any defined biological signaling pathways. Its role is primarily established as a synthetic intermediate for creating other compounds with potential biological activities. Further research would be required to elucidate any direct biological effects or pathway interactions of this molecule itself.

The logical relationship for its current primary use is outlined in the following diagram.

Caption: The utilization pathway of this compound in developing bioactive compounds.

References

- 1. This compound | 30071-93-3 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 30071-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound(30071-93-3) 13C NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 1-[3,5-bis(trifluoromethyl)phenyl]ethanone

This technical guide provides an in-depth overview of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, and is also known by several synonyms in commercial and academic literature.

| Identifier Type | Value |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one[1][2] |

| CAS Number | 30071-93-3[1][2][3] |

| Molecular Formula | C10H6F6O[1][2] |

| Molecular Weight | 256.14 g/mol [1][2][3] |

| InChI Key | MCYCSIKSZLARBD-UHFFFAOYSA-N[3] |

| SMILES String | CC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F[3] |

Common Synonyms:

-

3',5'-Bis(trifluoromethyl)acetophenone[1]

-

3,5-Bis(trifluoromethyl)acetophenone[2]

-

3,5-Di(trifluoromethyl)hypnone[1]

-

Ethanone, 1-[3,5-bis(trifluoromethyl)phenyl]-[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Conditions |

| Physical Form | Clear pale yellow liquid[4] | Ambient |

| Boiling Point | 95-98 °C[1] | 15 mmHg |

| Density | 1.422 g/mL[1][3] | 25 °C |

| Refractive Index | 1.4221[1][3] | 20 °C |

| Flash Point | 82 °C (179.6 °F)[3] | Closed cup |

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following table summarizes its hazard classifications and recommended personal protective equipment (PPE).

| Hazard Classification | Precautionary Statements | Personal Protective Equipment |

| Eye Irritant (Category 2)[3] | P264, P280, P305+P351+P338 | Eyeshields[3] |

| Skin Irritant (Category 2)[3] | P264, P280, P302+P352 | Gloves[3] |

| Specific Target Organ Toxicity (Single Exposure, Category 3)[3] | P261, P271 | Type ABEK (EN14387) respirator filter[3] |

Signal Word: Warning[3]

Experimental Protocol: Synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone

This section details a common laboratory-scale synthesis of the title compound from 3,5-bis(trifluoromethyl)bromobenzene.

Materials:

-

3,5-bis(trifluoromethyl)bromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2M solution)

-

Acetic anhydride

-

Deionized water

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Sodium sulfate (Na2SO4)

-

Aqueous sodium hydroxide (NaOH) (2.5 N)

Equipment:

-

Three-necked, round-bottom flask (100-mL)

-

Teflon-coated thermocouple probe

-

Inert gas inlet

-

Pressure-equalizing addition funnel with a rubber septum

-

Magnetic stir bar

-

Ice-salt water bath

-

Double-ended needle (18-gauge)

-

Rotary evaporator

-

Bulb-to-bulb distillation apparatus

Procedure:

-

Grignard Reagent Formation:

-

A 100-mL, three-necked, round-bottom flask is charged with 3,5-bis(trifluoromethyl)bromobenzene (20.0 g, 68.3 mmol) and 35 mL of anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to -5 °C in an ice-salt water bath.

-

A solution of i-PrMgCl in THF (37.6 mL, 2 M, 75.2 mmol) is added dropwise over 1 hour, maintaining the internal temperature below 0 °C.

-

-

Acylation:

-

The prepared solution of 3,5-bis(trifluoromethyl)phenylmagnesium chloride is transferred via a double-ended needle to a flask containing acetic anhydride at a rate that keeps the internal temperature below 0 °C (approximately 2 hours).

-

The resulting pale yellow solution is stirred for an additional 30 minutes at 0 °C.

-

-

Work-up and Purification:

-

The flask is removed from the ice bath, and 35 mL of deionized water is added dropwise over 1 hour.

-

The biphasic mixture is heated at 60 °C for 15 minutes and then allowed to cool to room temperature.

-

The organic layer is separated and diluted with 35 mL of MTBE.

-

The pH of the aqueous phase is adjusted to 7.1 by the dropwise addition of 2.5 N NaOH at 15 °C with vigorous stirring.

-

The organic phase is separated, washed sequentially with two 20-mL portions of saturated aqueous NaHCO3 solution and 20 mL of brine.

-

The organic layer is dried over Na2SO4 and concentrated using a rotary evaporator.

-

The crude product is purified by bulb-to-bulb distillation at 25 mmHg, collecting the distillate at 122-132 °C, to yield 1-[3,5-bis(trifluoromethyl)phenyl]ethanone as a clear, colorless oil.[5]

-

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone.

Caption: Synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone.

References

- 1. 30071-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. 3′,5′-双(三氟甲基)苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 30071-93-3 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reactivity and Stability of 3',5'-Bis(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Bis(trifluoromethyl)acetophenone is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, render it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in the synthesis of biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and mechanisms of action are presented to serve as a practical resource for researchers in the field.

Physicochemical and Spectroscopic Properties

This compound is a clear, pale yellow liquid at room temperature.[1][2] The presence of two trifluoromethyl groups on the aromatic ring significantly influences its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆F₆O | [2][3] |

| Molecular Weight | 256.14 g/mol | [2][3] |

| CAS Number | 30071-93-3 | [2][3] |

| Appearance | Clear pale yellow liquid | [1] |

| Density | 1.422 g/mL at 25 °C | [2][3] |

| Boiling Point | 95-98 °C at 15 mmHg | [3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.4221 | [2][3] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference(s) |

| ¹H NMR | (CDCl₃, 400 MHz) δ 2.72 (s, 3H), 8.09 (s, 1H), 8.40 (s, 2H) | Organic Syntheses Procedure |

| ¹³C NMR | (CDCl₃, 100 MHz) δ 26.7 (s), 123.2 (q, J = 272.9 Hz), 126.3 (sept, J = 3.6 Hz), 128.3 (q, J = 3.4 Hz), 132.5 (q, J = 34.0 Hz), 138.6 (s), 195.1 (s) | Organic Syntheses Procedure |

| ¹⁹F NMR | (CDCl₃, 376 MHz) δ -63.67 | Organic Syntheses Procedure |

| IR (neat) | 1705, 1610, 1005, 720 cm⁻¹ | Organic Syntheses Procedure |

| Mass Spectrum | Available through NIST WebBook | [4][5] |

Stability and Handling

This compound is stable under normal temperatures and pressures.[6] However, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[6] For safe storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

Incompatible Materials:

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides and hydrogen fluoride.[6]

Reactivity

The reactivity of this compound is largely dictated by the two electron-withdrawing trifluoromethyl (-CF₃) groups at the meta positions of the phenyl ring.

Electrophilicity of the Carbonyl Carbon

The -CF₃ groups are strongly electron-withdrawing, with a Hammett constant (σₚ) of 0.54, indicating a significant inductive effect.[7] This effect is transmitted through the aromatic ring, substantially increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl group highly susceptible to nucleophilic attack.

Acidity of α-Protons

Aromatic Ring Reactivity

The two -CF₃ groups are deactivating and meta-directing for electrophilic aromatic substitution. Consequently, reactions such as nitration or halogenation on the aromatic ring are expected to be sluggish and occur at the positions ortho to both trifluoromethyl groups (positions 2, 4, and 6).

Synthesis of this compound

A practical and safe preparation of this compound involves the acylation of the corresponding Grignard reagent with an excess of acetic anhydride.[9][10] The preparation of the Grignard reagent itself requires careful safety considerations due to the potential for detonation of trifluoromethylphenyl Grignard reagents.[10]

Applications in Drug Development: A Case Study

This compound serves as a crucial starting material for the synthesis of various biologically active compounds. A notable example is its use in the preparation of pyrazole derivatives with potent antibacterial activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

Synthesis of Pyrazole Derivatives

The synthesis involves a multi-step process beginning with the condensation of this compound with a hydrazine derivative, followed by cyclization and further functionalization.[11][13]

Table 3: Experimental Protocol for the Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Aldehyde

| Step | Procedure | Reagents & Conditions |

| 1. Hydrazone Formation | 4-Hydrazinobenzoic acid (10.5 mmol) and this compound (10 mmol) are refluxed in anhydrous ethanol (50 mL) for 8 hours. The solvent is then removed under reduced pressure. | 4-Hydrazinobenzoic acid, Anhydrous ethanol, Reflux, 8h |

| 2. Vilsmeier-Haack Cyclization | The dried hydrazone is dissolved in anhydrous N,N-dimethylformamide (DMF, 30 mL). The solution is cooled in an ice bath, and the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) is added. The reaction is stirred and then worked up to yield the pyrazole aldehyde. | Anhydrous DMF, Vilsmeier-Haack reagent (POCl₃/DMF), 0°C to RT |

This pyrazole aldehyde intermediate can then be further modified, for example, through reductive amination with various anilines to produce a library of pyrazole derivatives.[11][13]

Mechanism of Action of Pyrazole Derivatives

Some pyrazole derivatives synthesized from this compound have been investigated for their mode of action as antimicrobial agents. Studies suggest that these compounds may exert their bactericidal effect by disrupting the bacterial cell membrane.[14] In other contexts, trifluoromethyl-pyrazole derivatives have been identified as selective inhibitors of the COX-2 enzyme, which is involved in inflammatory processes.[15] Additionally, 3,5-bis(trifluoromethyl)pyrazoles have been shown to act as regulators of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, an important target for immunosuppressive drugs.[16]

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its enhanced reactivity, stemming from the strong electron-withdrawing trifluoromethyl groups, facilitates its use in a variety of chemical transformations to generate complex molecules with significant biological activity. While its stability profile requires careful handling, particularly with respect to its combustible nature and the hazardous synthesis of its Grignard precursor, the utility of this compound in the development of new antibacterial, anti-inflammatory, and immunosuppressive agents is well-documented. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their drug discovery and development programs.

References

- 1. This compound | 30071-93-3 [chemicalbook.com]

- 2. 3′,5′-双(三氟甲基)苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 30071-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Bis(trifluoromethyl)acetophenone is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique electronic properties, imparted by the two trifluoromethyl groups, make it a valuable synthon for creating compounds with enhanced metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Synthetic Routes

Two principal and well-documented methods for the synthesis of this compound are the Grignard reaction with an acetylating agent and the oxidation of a secondary alcohol. While Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene is a conceptually straightforward approach, the strong deactivating nature of the trifluoromethyl groups presents significant challenges, making it a less commonly reported method.

Grignard Reaction Route

This is a widely employed and reliable method that involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by its reaction with an excess of an acetylating agent, typically acetic anhydride. A critical aspect of this synthesis is the safe preparation and handling of the trifluoromethylphenyl Grignard reagent, which has been reported to be potentially explosive under certain conditions.[1][2] The use of a halogen-magnesium exchange reaction is often preferred for a safer and more controlled generation of the Grignard reagent.[3][4]

Caption: Workflow for the synthesis of this compound via the Grignard reaction route.

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic Anhydride

-

Deionized Water

-

Methyl tert-butyl ether (MTBE)

-

2.5 N Sodium Hydroxide (NaOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

A flame-dried 100-mL, three-necked, round-bottom flask equipped with a thermocouple, inert gas inlet, and an addition funnel is charged with 3,5-bis(trifluoromethyl)bromobenzene (20.0 g, 68.3 mmol) and 35 mL of anhydrous THF.

-

The solution is cooled to -5 °C in an ice-salt water bath.

-

A solution of i-PrMgCl in THF (37.6 mL, 2 M, 75.2 mmol) is added dropwise over 1 hour, maintaining the internal temperature below 0 °C.

-

After the addition is complete, the reaction mixture is stirred for 1 hour at a temperature between 0 and -10 °C.

-

-

Acetylation:

-

A separate 250-mL, three-necked, round-bottom flask is charged with acetic anhydride (24.4 mL, 258 mmol) and cooled to -5 °C.

-

The prepared solution of 3,5-bis(trifluoromethyl)phenylmagnesium chloride is transferred to the acetic anhydride-containing flask via a double-ended needle at a rate that keeps the internal reaction temperature below 0 °C (approximately 2 hours).

-

The resulting pale yellow solution is stirred for 30 minutes at 0 °C.

-

-

Work-up and Purification:

-

The flask is removed from the ice-water bath, and 35 mL of deionized water is added dropwise over 1 hour.

-

The biphasic mixture is then heated at 60 °C for 15 minutes.

-

After cooling to room temperature, the organic layer is separated and diluted with 35 mL of MTBE.

-

The pH of the aqueous phase is adjusted to 7.1 by the dropwise addition of 2.5 N NaOH with vigorous stirring.

-

The organic phase is separated and washed sequentially with two 20-mL portions of saturated aqueous NaHCO₃ solution and 20 mL of brine.

-

The organic layer is dried over Na₂SO₄ and concentrated by rotary evaporation.

-

The crude product is purified by bulb-to-bulb distillation at 25 mmHg (collecting the fraction at 122-132 °C) to yield this compound as a clear, colorless oil.

-

| Parameter | Value | Reference |

| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | [3] |

| Yield | 86-90% | [3] |

| Purity | Not explicitly stated, but purified by distillation | [3] |

| Scale | 68.3 mmol | [3] |

Oxidation of (R)-1-[3,5-bis(trifluoromethyl)-phenyl]ethanol

This method provides an alternative route starting from the corresponding secondary alcohol, (R)-1-[3,5-bis(trifluoromethyl)-phenyl]ethanol. The oxidation can be achieved using various oxidizing agents. A procedure utilizing triphosgene (BTC) has been reported.[5][6]

Caption: Synthesis of this compound via oxidation of the corresponding alcohol.

Materials:

-

(R)-1-[3,5-bis(trifluoromethyl)-phenyl]ethanol

-

Triphosgene (BTC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Benzyl alcohol

-

Triethylamine

-

10% aqueous Hydrochloric acid (HCl)

-

Hexane or Petroleum ether

-

Silica gel

Procedure:

-

Reaction Setup:

-

Triphosgene (0.41 g, 1.39 mmol) is dissolved in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere and cooled to -15 °C in an ice-salt bath.

-

-

Addition of Reactants:

-

A solution of (R)-1-[3,5-bis(trifluoromethyl)-phenyl]ethanol (1.24 g, 4.17 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 30 minutes at -15 °C.

-

The mixture is stirred for an additional 30 minutes.

-

A solution of benzyl alcohol (0.3 g, 2.78 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise over 30 minutes at the same temperature.

-

After stirring for another 30 minutes, triethylamine (0.84 g, 8.34 mmol) is slowly added, ensuring the temperature remains below -15 °C.

-

-

Work-up and Purification:

-

Upon reaction completion, 10% aqueous hydrochloric acid is added dropwise under an ice bath until the pH of the mixture reaches 2.

-

The organic layer is separated, and the aqueous layer is extracted with hexane or petroleum ether (2 x 10 mL).

-

The combined organic layers are concentrated.

-

The crude product is purified by flash chromatography on silica gel using hexane as the eluent to afford this compound.

-

| Parameter | Value | Reference |

| Starting Material | (R)-1-[3,5-bis(trifluoromethyl)-phenyl]ethanol | [5][6] |

| Yield | 92% | [5][6] |

| Purity | Purified by flash chromatography | [5][6] |

| Scale | 4.17 mmol | [5][6] |

Summary and Comparison of Synthetic Routes

| Feature | Grignard Reaction Route | Oxidation Route |

| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | (R)-1-[3,5-bis(trifluoromethyl)-phenyl]ethanol |

| Key Reagents | i-PrMgCl, Acetic Anhydride | Triphosgene, Triethylamine |

| Yield | 86-90%[3] | 92%[5][6] |

| Advantages | High yield, well-established, starts from a more readily available precursor. | High yield, mild reaction conditions for the oxidation step. |

| Disadvantages | Potential hazards associated with the Grignard reagent[1][2], requires strictly anhydrous conditions. | The starting alcohol may require a separate synthetic step. Triphosgene is highly toxic. |

Conclusion

The synthesis of this compound can be effectively achieved through both the Grignard reaction and the oxidation of the corresponding alcohol. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and the safety infrastructure available. The Grignard route, particularly with the use of halogen-magnesium exchange, offers a robust and high-yielding pathway from a commercially available starting material. The oxidation route provides an excellent alternative, especially if the precursor alcohol is readily accessible. Researchers and drug development professionals can utilize the detailed protocols and comparative data in this guide to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. Page loading... [guidechem.com]

- 2. data.epo.org [data.epo.org]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Bis(trifluoromethyl)acetophenone is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl groups on the aromatic ring, make it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction and Historical Context

The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound, with its two electron-withdrawing trifluoromethyl groups, serves as a key intermediate in the synthesis of a variety of bioactive molecules and advanced materials.[1] While a definitive singular "discovery" of this compound is not prominently documented, its emergence in the scientific literature is closely tied to the broader development of fluorinated organic compounds and their applications in pharmaceuticals and agrochemicals. A notable and well-documented synthetic procedure was published in Organic Syntheses, providing a practical and safe method for its preparation, highlighting its importance as a research chemical.[2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its use in synthesis and analysis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 30071-93-3 | [3][4][5] |

| Molecular Formula | C₁₀H₆F₆O | [3][4][5] |

| Molecular Weight | 256.14 g/mol | [3][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Density | 1.422 g/mL at 25 °C | [6][7] |

| Boiling Point | 95-98 °C at 15 mmHg | [8] |

| Refractive Index (n²⁰/D) | 1.4221 | [6][7] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [6][7] |

Spectroscopic Data

| Spectrum Type | Chemical Shift / Peak |

| ¹H NMR (CDCl₃) | δ 8.41 (s, 2H), 8.09 (s, 1H), 2.73 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 195.4, 137.9, 132.8 (q, J = 34.2 Hz), 127.9, 123.0 (q, J = 272.9 Hz), 26.9 |

| ¹⁹F NMR (CDCl₃) | δ -63.1 |

| IR (neat) | ν 1710 (C=O), 1280, 1140 (C-F) cm⁻¹ |

| Mass Spectrum (EI) | m/z 256 (M⁺), 241, 187, 145 |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the scale of the reaction, available starting materials, and safety considerations.

Grignard Reaction with Acetic Anhydride (Preferred Method)

A widely used and reliable method involves the acylation of a Grignard reagent with acetic anhydride.[2] This procedure, detailed in Organic Syntheses, is noted for its practicality and safety considerations.[2]

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic anhydride

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

2.5 N Sodium hydroxide (NaOH) solution

Procedure:

-

A flame-dried, three-necked, round-bottom flask equipped with a thermocouple, inert gas inlet, addition funnel, and magnetic stir bar is charged with 3,5-bis(trifluoromethyl)bromobenzene and anhydrous THF.[2]

-

The solution is cooled to -5 °C in an ice-salt bath.[2]

-

A solution of i-PrMgCl in THF is added dropwise over 1 hour, maintaining the internal temperature below 0 °C. The reaction mixture is then stirred for 1 hour at 0 to -10 °C.[2]

-

In a separate flask, acetic anhydride is cooled to -5 °C.[2]

-

The prepared Grignard solution is transferred to the acetic anhydride via a double-ended needle at a rate that keeps the internal temperature below 0 °C (approximately 2 hours).[2]

-

The resulting solution is stirred for 30 minutes at 0 °C.[2]

-

The flask is removed from the ice bath, and deionized water is added dropwise over 1 hour.[2]

-

The biphasic mixture is heated at 60 °C for 15 minutes and then cooled to room temperature.[2]

-

The organic layer is separated, diluted with MTBE, and washed sequentially with saturated aqueous NaHCO₃ solution and brine. The pH of the aqueous phase is adjusted to ~7 with 2.5 N NaOH.[2]

-

The organic phase is dried over Na₂SO₄ and concentrated by rotary evaporation.[2]

-

The residue is purified by bulb-to-bulb distillation (122-132 °C at 25 mmHg) to yield this compound as a clear, colorless oil (86-87% yield).[2]

Alternative Synthetic Routes

Other reported methods for the synthesis of this compound include:

-

Reaction of Dimethylcopperlithium with an Acid Chloride: This classic method involves the reaction of dimethylcopperlithium with 3,5-bis(trifluoromethyl)benzoyl chloride. However, the use of cryogenic temperatures makes it less suitable for large-scale synthesis.[2]

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of various biologically active compounds and materials.

-

Pharmaceutical Development: It serves as a key building block for pharmaceuticals, with the trifluoromethyl groups enhancing biological activity. For instance, it is a precursor in the synthesis of pyrazole carboxamide derivatives with antibacterial and antifungal properties.[9]

-

Agrochemicals: The compound is utilized in the development of herbicides and pesticides, where the trifluoromethyl groups contribute to increased efficacy and selectivity.[1]

-

Material Science: It is used in the formulation of advanced polymers and coatings, improving thermal stability and chemical resistance.[1]

-

Asymmetric Synthesis: this compound is a common substrate in asymmetric reduction reactions to produce chiral alcohols, which are valuable intermediates in the synthesis of complex molecules.

Enzymatic Synthesis of Chiral Amines: An Experimental Workflow

A notable application of this compound is as a substrate in biocatalytic processes. For example, it is used in a bienzyme cascade system to produce (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate for certain pain management therapeutics. This workflow demonstrates the utility of the ketone in stereoselective synthesis.

Caption: Bienzyme cascade for the asymmetric synthesis of a chiral amine.

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound.[6][7] It is a combustible liquid and should be stored accordingly.[6][7]

A significant safety consideration arises in its synthesis via the Grignard route. Trifluoromethylphenyl Grignard reagents have been reported to be potentially explosive upon loss of solvent or moderate heating.[2] Therefore, the experimental procedures, particularly temperature control and handling of the Grignard reagent, must be strictly followed.

Conclusion

This compound is a cornerstone intermediate in fluorine chemistry, providing access to a wide range of functionalized molecules for the pharmaceutical, agrochemical, and material science industries. Its synthesis, particularly through the well-documented Grignard reaction, is robust, though it requires careful handling due to the nature of the intermediates. The continued exploration of this and other fluorinated building blocks will undoubtedly lead to the development of new and improved technologies and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 8. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthetic pathways to 3',5'-Bis(trifluoromethyl)acetophenone, a crucial building block in the development of pharmaceuticals and other specialty chemicals. This document provides a comprehensive overview of the key intermediates, detailed experimental protocols, and quantitative data to support research and process development efforts.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable synthon for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into target molecules. This guide focuses on the most widely employed and scalable synthetic route, proceeding through key organometallic intermediates.

Primary Synthesis Pathway: Grignard Reaction Route

The most common and well-documented method for the synthesis of this compound involves a Grignard reaction. This multi-step process begins with the commercially available 1,3-bis(trifluoromethyl)benzene and proceeds through the formation of a key bromo- and a subsequent Grignard reagent intermediate.

Synthesis of Key Intermediates

The primary synthesis route relies on two critical intermediates:

-

3,5-Bis(trifluoromethyl)bromobenzene: This intermediate is synthesized via the regioselective bromination of 1,3-bis(trifluoromethyl)benzene.

-

3,5-Bis(trifluoromethyl)phenylmagnesium Halide (Grignard Reagent): This highly reactive organometallic intermediate is formed from 3,5-bis(trifluoromethyl)bromobenzene and is crucial for the final acylation step.

The overall synthetic transformation is depicted in the following workflow:

Experimental Protocols

While often commercially available, 1,3-bis(trifluoromethyl)benzene can be prepared from the corresponding 1,3-bis(trichloromethyl)benzene by reaction with hydrogen fluoride.[1]

This procedure outlines a highly regioselective bromination of 1,3-bis(trifluoromethyl)benzene.

Experimental Workflow:

Detailed Protocol:

To a solution of 1,3-bis(trifluoromethyl)benzene (2.14 kg, 15 mol) at 5 °C, glacial acetic acid (660 mL) is added, followed by concentrated sulfuric acid (4.26 L).[1] The mixture is then cooled to 10 °C.[1] 1,3-Dibromo-5,5-dimethylhydantoin (2.31 kg, 8.08 mol) is added slowly to the vigorously stirred mixture.[1] The reaction is then heated to 45 °C for 4 hours.[1] After cooling to 2 °C, the reaction mixture is slowly poured into 7.5 L of cold water.[1] The organic layer is separated and washed with 5 N NaOH (2.25 L) to yield the product.[1]

Quantitative Data:

| Reactant/Product | Moles | Weight/Volume | Yield |

| 1,3-Bis(trifluoromethyl)benzene | 15 mol | 2.14 kg (2.32 L) | - |

| 1,3-Dibromo-5,5-dimethylhydantoin | 8.08 mol | 2.31 kg | - |

| 3,5-Bis(trifluoromethyl)bromobenzene | - | 4.3 kg | 94% |

This step involves the formation of the Grignard reagent followed by acylation. Caution is advised as trifluoromethylphenyl Grignard reagents can be explosive under certain conditions.[1][2] The use of a halogen-magnesium exchange reaction at low temperatures is a safer alternative to the direct reaction with magnesium metal.[1][2]

Experimental Workflow:

Detailed Protocol:

A solution of 3,5-bis(trifluoromethyl)bromobenzene (29.3 g, 100 mmol) in 50 mL of anhydrous THF is cooled to -10 °C.[1] A 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (55 mL, 110 mmol) is added over 30 minutes, ensuring the temperature does not exceed -5 °C.[1] The mixture is stirred at -10 °C for 1 hour to complete the Grignard formation.[1] In a separate flask, acetic anhydride (5.0 L) is cooled to -15 °C.[1] The prepared Grignard reagent solution (from 14.0 mol of the bromide) is then transferred via cannula into the cold acetic anhydride over 2 hours.[1]

Quantitative Data:

| Reactant/Product | Moles | Weight/Volume | Yield |

| 3,5-Bis(trifluoromethyl)bromobenzene | 100 mmol | 29.3 g | - |

| Isopropylmagnesium chloride (2M in THF) | 110 mmol | 55 mL | - |

| This compound | - | - | 90% (isolated yield)[2] |

Alternative Synthesis Pathway: Friedel-Crafts Acylation

While the Grignard route is predominant, Friedel-Crafts acylation presents a theoretical alternative for the synthesis of aryl ketones.[3] This reaction typically involves the acylation of an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

However, the presence of two strongly deactivating trifluoromethyl groups on the benzene ring makes the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene challenging.[5] These electron-withdrawing groups significantly reduce the nucleophilicity of the aromatic ring, hindering the electrophilic aromatic substitution.

Theoretical Friedel-Crafts Acylation Pathway:

Due to the highly deactivated nature of the substrate, this route is generally not preferred for the synthesis of this compound and is not well-documented in the literature for this specific compound.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a Grignard reaction pathway. The key to this synthesis lies in the successful preparation of the 3,5-bis(trifluoromethyl)bromobenzene intermediate and the subsequent safe and controlled formation and acylation of the corresponding Grignard reagent. While Friedel-Crafts acylation is a fundamental reaction for aryl ketone synthesis, its application to the highly deactivated 1,3-bis(trifluoromethyl)benzene ring is problematic. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important fluorinated building block. Special attention should be paid to the safety precautions associated with the handling of trifluoromethylphenyl Grignard reagents.

References

Methodological & Application

Application Notes and Protocols: 3',5'-Bis(trifluoromethyl)acetophenone in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3',5'-Bis(trifluoromethyl)acetophenone is a versatile ketone that serves as a crucial building block in modern organic synthesis. Its unique electronic properties, stemming from the two electron-withdrawing trifluoromethyl groups on the aromatic ring, make it a valuable precursor for the synthesis of a variety of organic molecules, particularly chiral alcohols and other intermediates for active pharmaceutical ingredients (APIs). These application notes provide an overview of its key uses and detailed protocols for its application in asymmetric synthesis.

Key Applications

The primary application of this compound lies in its stereoselective reduction to the corresponding chiral alcohol, (R)- or (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a key intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, a class of drugs used for treating depression and chemotherapy-induced nausea and vomiting.[1] Both biocatalytic and chemocatalytic methods are employed for this asymmetric reduction.

Additionally, this compound is utilized in the preparation of pyrazole carboxamide derivatives, which have shown potential antibacterial and antifungal activities.[2]

Asymmetric Reduction to Chiral Alcohols

The enantioselective reduction of this compound is a critical transformation. Below are protocols for both biocatalytic and chemocatalytic approaches.